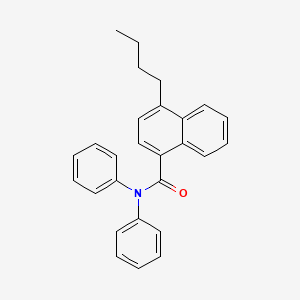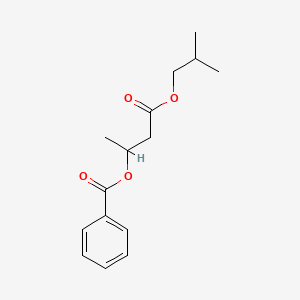![molecular formula C24H21N3O2 B14194442 Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- CAS No. 920513-51-5](/img/structure/B14194442.png)
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- is a complex organic compound with a unique structure that combines isoquinoline and phenylmethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenylmethoxyphenyl amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share structural similarities and are often studied for their pharmacological properties.
Quinoline Derivatives: Known for their wide range of biological activities, including antimalarial and anticancer effects.
Indole Derivatives: Another class of compounds with significant biological and chemical relevance.
Uniqueness
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- stands out due to its unique combination of isoquinoline and phenylmethoxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
920513-51-5 |
|---|---|
Formule moléculaire |
C24H21N3O2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-isoquinolin-6-yl-2-(3-phenylmethoxyanilino)acetamide |
InChI |
InChI=1S/C24H21N3O2/c28-24(27-22-10-9-20-15-25-12-11-19(20)13-22)16-26-21-7-4-8-23(14-21)29-17-18-5-2-1-3-6-18/h1-15,26H,16-17H2,(H,27,28) |
Clé InChI |
WNFRSYHKBMDMLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
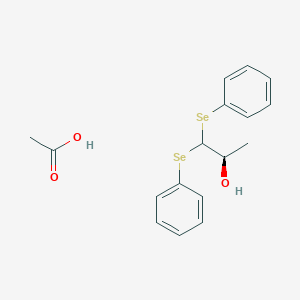
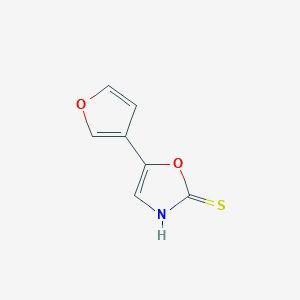
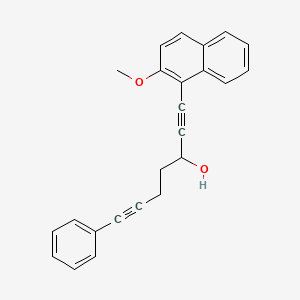
![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
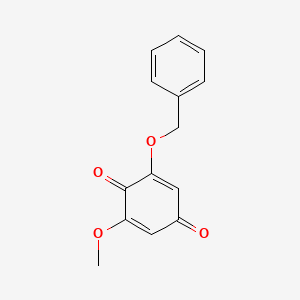
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
